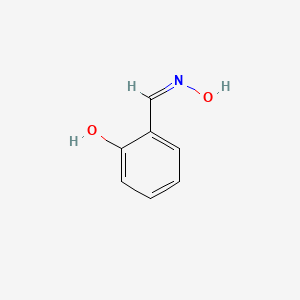![molecular formula C20H19NO3S B10825952 2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid CAS No. 452296-40-1](/img/structure/B10825952.png)
2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-231857 is a small molecule drug that was initially developed by Shire Pharmaceuticals Services Ltd. It is known for its role as a glycine transporter 1 inhibitor, which has implications in the treatment of schizophrenia. The compound has a molecular formula of C20H19NO3S and is recognized for its potential effects on the central nervous system .
Preparation Methods
The synthesis of R-231857 involves several steps, including the formation of key intermediates and the final coupling reactions. While specific synthetic routes and reaction conditions are proprietary, the general approach involves the use of organic solvents and reagents to achieve the desired molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
R-231857 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycine transporter inhibitors and their effects on neurotransmitter systems.
Biology: The compound is used to investigate the role of glycine transporters in cellular processes and neurological functions.
Medicine: R-231857 has been explored for its therapeutic potential in treating schizophrenia and other neurological disorders.
Mechanism of Action
R-231857 exerts its effects by inhibiting glycine transporter 1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting this transporter, R-231857 increases the availability of glycine, which in turn modulates the activity of N-methyl-D-aspartate receptors. This modulation can help alleviate symptoms of schizophrenia by regulating dopamine release in the brain .
Comparison with Similar Compounds
R-231857 is unique in its high affinity and selectivity for glycine transporter 1. Similar compounds include:
R-231860: Another glycine transporter 1 inhibitor with similar properties.
Org29335: A compound that also targets glycine transporters but with different pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their pharmacological profiles and potential therapeutic applications.
Properties
CAS No. |
452296-40-1 |
|---|---|
Molecular Formula |
C20H19NO3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid |
InChI |
InChI=1S/C20H19NO3S/c1-21(13-20(22)23)10-8-18(17-9-12-25-14-17)15-4-6-16(7-5-15)19-3-2-11-24-19/h2-9,11-12,14H,10,13H2,1H3,(H,22,23)/b18-8- |
InChI Key |
CLNBFFJOAIHNHT-LSCVHKIXSA-N |
Isomeric SMILES |
CN(C/C=C(/C1=CC=C(C=C1)C2=CC=CO2)\C3=CSC=C3)CC(=O)O |
Canonical SMILES |
CN(CC=C(C1=CC=C(C=C1)C2=CC=CO2)C3=CSC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B10825886.png)




![4-Phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one](/img/structure/B10825924.png)


![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)

![9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)


